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molecular formula C10H11ClO3 B8750267 Methyl 2-methoxy-5-chloromethylbenzoate CAS No. 7252-24-6

Methyl 2-methoxy-5-chloromethylbenzoate

Cat. No. B8750267
M. Wt: 214.64 g/mol
InChI Key: VYBQOEVRXJJHTD-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine methyl 2-methoxy-5-hydroxymethylbenzoate (1.34 g, 6.8 mmol) and N,N-diisopropylethylamine (1.4 mL) in dichloromethane (25 mL). Cool in a ice-bath. Add dropwise, methanesulfonyl chloride (0.56 mL). After 30 minutes, warm to ambient temperature. After 2 hours, dilute with dichloromethane and extract with 1 M hydrochloric acid solution and 5% sodium bicarbonate solution. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to give methyl 2-methoxy-5-chloromethylbenzoate: Rf=0.64 (silica gel, 1/1 ethyl acetate/hexane).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].C(N(CC)C(C)C)(C)C.CS([Cl:28])(=O)=O>ClCCl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([CH2:13][Cl:28])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)CO
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
0.56 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in a ice-bath
ADDITION
Type
ADDITION
Details
Add dropwise
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extract with 1 M hydrochloric acid solution and 5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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